molecular formula C18H11BrO B13894381 3-(4-Bromophenyl)dibenzofuran

3-(4-Bromophenyl)dibenzofuran

Cat. No.: B13894381
M. Wt: 323.2 g/mol
InChI Key: PWADBGSUEZEHGX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)dibenzofuran is an organic compound with the molecular formula C18H11BrO It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring This compound is characterized by the presence of a bromophenyl group attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . The bromophenyl group can then be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of 3-(4-Bromophenyl)dibenzofuran may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-(4-Bromophenyl)dibenzofuran has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)dibenzofuran involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without the bromophenyl group.

    4-Bromodibenzofuran: A similar compound with the bromine atom directly attached to the dibenzofuran core.

    3-Phenylbenzofuran: A related compound with a phenyl group instead of a bromophenyl group.

Uniqueness: 3-(4-Bromophenyl)dibenzofuran is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, such as in the synthesis of advanced materials and potential therapeutic agents .

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-(4-bromophenyl)dibenzofuran

InChI

InChI=1S/C18H11BrO/c19-14-8-5-12(6-9-14)13-7-10-16-15-3-1-2-4-17(15)20-18(16)11-13/h1-11H

InChI Key

PWADBGSUEZEHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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